molecular formula C7H5BrClNO2 B13242591 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid

3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid

Cat. No.: B13242591
M. Wt: 250.48 g/mol
InChI Key: GCECDYAYSRCPTN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloropyridine, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted pyridines, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloropyridine and carboxylic acid groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)pyridine-2-carboxylic acid
  • 4-Chloropyridine-2-carboxylic acid
  • 3-(Chloromethyl)-4-chloropyridine-2-carboxylic acid

Uniqueness

3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid is unique due to the presence of both bromomethyl and chloropyridine groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological or material properties .

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

3-(bromomethyl)-4-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C7H5BrClNO2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

GCECDYAYSRCPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CBr)C(=O)O

Origin of Product

United States

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